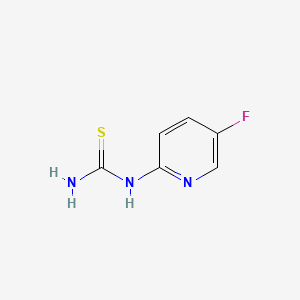

1-(5-Fluoropyridin-2-yl)thiourea

Beschreibung

Eigenschaften

IUPAC Name |

(5-fluoropyridin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMMTYFIMUFYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution Reaction Using 5-Fluoro-2-aminopyridine and Thiocyanate

Method Overview:

One of the most common and straightforward synthetic routes to 1-(5-Fluoropyridin-2-yl)thiourea involves the nucleophilic substitution reaction between 5-fluoro-2-aminopyridine and potassium thiocyanate or ammonium thiocyanate under controlled conditions.

- Solvent: Ethanol or glacial acetic acid is typically used as the reaction medium to dissolve reactants and facilitate the reaction.

- Temperature: Elevated temperatures around 60–80°C are maintained for 4–6 hours to ensure complete conversion.

- Atmosphere: An inert atmosphere (e.g., nitrogen) is often employed to prevent oxidation of intermediates.

- pH Control: Acidic conditions help avoid side reactions such as hydrolysis of thiourea to urea.

Reaction Scheme:

5-Fluoro-2-aminopyridine + Potassium thiocyanate → this compound

- The reaction proceeds via nucleophilic attack of the amino group on the thiocyanate, forming the thiourea linkage.

- Purification is typically achieved by recrystallization from ethanol or ethanol/water mixtures.

- This method is scalable and frequently used in industrial settings with continuous flow reactors to optimize yield and consistency.

Thiophosgene-Mediated Synthesis

Method Overview:

An alternative method involves the reaction of 5-fluoro-2-aminopyridine with thiophosgene in an organic solvent such as dichloromethane.

- Solvent: Dichloromethane is used for its ability to dissolve both reactants and maintain low reaction temperatures.

- Temperature: The reaction is typically carried out at 0–25°C to control the reactivity of thiophosgene.

- Workup: After reaction completion, the product is isolated by recrystallization, often from ethanol/water mixtures.

Reaction Scheme:

5-Fluoro-2-aminopyridine + Thiophosgene → this compound

- Thiophosgene acts as a thiocarbonyl transfer reagent, converting the amine into the thiourea derivative.

- This method requires careful handling due to the toxicity and reactivity of thiophosgene.

- It provides high purity products suitable for further applications.

Industrial Scale Production Considerations

- Use of continuous flow reactors allows precise control over reaction parameters such as temperature, residence time, and mixing, leading to improved yields and reproducibility.

- High-purity starting materials are essential to minimize side products and impurities.

- Monitoring pH and maintaining an inert atmosphere are critical to prevent degradation or side reactions.

- Typical yields range from moderate to high (60–90%), depending on reaction conditions and purification methods.

- Crystallographic studies show that fluorine substitution influences molecular packing and stability, which can affect crystallization and purification processes.

Summary Table of Preparation Methods

| Method | Reactants | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 5-Fluoro-2-aminopyridine + KSCN | Ethanol / Acetic acid | 60–80°C | 4–6 hours | Scalable, mild conditions, common method |

| Thiophosgene-mediated synthesis | 5-Fluoro-2-aminopyridine + Thiophosgene | Dichloromethane | 0–25°C | 2–4 hours | Requires careful handling, high purity |

| Industrial continuous flow | Same as above | Optimized solvents | Controlled | Continuous | Enhanced yield, reproducibility |

Research Findings and Analytical Characterization

- Spectroscopic Characterization: IR, NMR, and elemental analysis confirm the formation of the thiourea moiety and fluoropyridine substitution.

- Crystallographic Analysis: Fluorine atoms contribute to intermolecular C–H···F interactions, stabilizing crystal packing and influencing physical properties.

- Reaction Monitoring: pH and atmosphere control are essential to prevent hydrolysis or oxidation, ensuring high product integrity.

Additional Notes on Fluorine Substitution Effects

- The presence of fluorine on the pyridine ring enhances the compound's lipophilicity and metabolic stability.

- Fluorine substitution modulates electronic properties, which can influence reaction kinetics and product crystallization.

- These effects are leveraged in medicinal chemistry for improved biological activity and pharmacokinetics.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Fl

Biologische Aktivität

Overview

1-(5-Fluoropyridin-2-yl)thiourea is an organosulfur compound characterized by a thiourea moiety linked to a fluorinated pyridine ring. Its chemical formula is , with a molecular weight of 171.20 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis

The compound can be synthesized through nucleophilic substitution reactions, typically involving 5-fluoropyridine-2-amine and thiocyanate in solvents like ethanol under elevated temperatures to ensure complete conversion.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Thiourea derivatives have been shown to be effective against various bacterial strains, particularly Gram-positive bacteria. A study demonstrated that derivatives of thiourea, including those with similar structures, displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 32-64 |

| Pyrazolyl thiourea derivatives | Staphylococcus spp. | 32-64 |

Anticancer Activity

Research indicates that thiourea derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including pancreatic and breast cancer cells. The mechanism involves targeting specific molecular pathways that regulate angiogenesis and cancer cell signaling .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 (liver cancer) | Bis-thiourea analogs | 1.50 - 18.82 |

| MCF-7 (breast cancer) | Thiourea derivatives | 7 - 20 |

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis and is a target for skin-whitening agents. Studies have shown that thiourea derivatives can act as competitive inhibitors of tyrosinase, suggesting their potential use in cosmetic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of thiourea derivatives found that certain structures exhibited potent activity against antibiotic-resistant strains. The study highlighted the importance of substituent groups on the thiourea scaffold in enhancing antibacterial potency.

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, a series of thiourea derivatives were tested against various tumor cell lines. Results indicated that modifications to the thiourea structure could significantly enhance cytotoxicity, with some compounds showing lower IC50 values than established chemotherapeutics like etoposide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that thiourea derivatives, including 1-(5-fluoropyridin-2-yl)thiourea, exhibit notable anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms. For instance, derivatives have been tested against multiple cancer cell lines, with IC50 values ranging from 3 to 14 µM, demonstrating significant cytotoxic effects compared to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thioureas are recognized for their antimicrobial activities. The incorporation of a fluorine atom in the structure of thioureas enhances their binding affinity to biological targets, improving their efficacy against resistant bacterial strains. For example, new benzoylthiourea derivatives have been synthesized and tested against various pathogens, showing promising antibacterial and antifungal activities .

Mechanisms of Action

The biological activity of thioureas is often linked to their ability to form hydrogen bonds and interact with specific molecular targets involved in disease pathways. For example, they can inhibit DNA topoisomerase and reverse transcriptase, making them potential candidates for antiviral therapies .

Materials Science

Synthesis of Functional Materials

this compound serves as a precursor for synthesizing novel materials with tailored properties. Its derivatives are utilized in creating polymers and chemosensors due to their ability to form coordination complexes with metal ions. This property is leveraged in applications ranging from environmental monitoring to drug delivery systems .

Flame Retardants and Thermal Stabilizers

Thiourea derivatives have been explored as additives in flame-retardant materials. Their thermal stability and ability to form char upon combustion make them suitable for enhancing the safety profiles of polymers used in construction and electronics .

Catalysis

Organocatalysis

Thioureas are recognized as effective organocatalysts in various organic reactions. Their nucleophilic properties allow them to facilitate reactions such as Michael additions and aldol reactions under mild conditions. For instance, studies have demonstrated the use of thioureas in synthesizing complex organic molecules with high yields and selectivity .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 1-(5-Fluoropyridin-2-yl)thiourea and related compounds, focusing on structural features, activities, and research findings.

Structural and Functional Analogues

Key Observations

Substituent Effects on Bioactivity Electron-Withdrawing Groups: Fluorine (small, electronegative) and bromine (bulkier) on pyridine rings yield divergent activities. Aromatic vs. Heteroaromatic Substituents: Acyl-aminophenyl derivatives (e.g., compound 5h in ) demonstrated strong anti-nematode activity, highlighting the importance of hydrogen-bonding motifs.

Antioxidant vs. Antiparasitic Activity

- Chlorinated aryl groups (e.g., 3,4-dichlorophenyl) in thioureas correlate with antioxidant potency, likely due to radical scavenging . Fluoropyridinyl thioureas may lack this effect but could excel in other applications.

Toxicity Profiles

- ANTU (1-naphthylthiourea) is highly toxic to rodents , whereas fluorinated or chlorinated derivatives show more selective bioactivity, suggesting substituents critically influence safety.

Q & A

Q. Key considerations :

- Monitor pH to avoid side reactions (e.g., hydrolysis of thiourea to urea).

- Use inert atmospheres to prevent oxidation of intermediates.

Advanced Structural Characterization: How do fluorinated substituents influence crystallographic packing?

Fluorine atoms significantly impact intermolecular interactions. X-ray diffraction studies of related fluoropyridinyl thioureas reveal:

- C–H···F interactions : Stabilize crystal lattices, with F···H distances of ~2.3–2.6 Å .

- Hydrogen bonding : Thiourea’s –NH groups form N–H···S and N–H···N bonds (e.g., bond angles ~150–160°), creating layered or helical packing motifs .

Advanced tip : For challenging crystallization, use slow evaporation with mixed solvents (e.g., DMSO/hexane) to enhance crystal quality .

Biological Activity Profiling: What methodologies are used to evaluate its kinase inhibition potential?

In vitro kinase assays : Measure IC50 values against target kinases (e.g., TrkA, EGFR) using fluorescence-based ADP-Glo™ kits .

Molecular docking : Perform AutoDock Vina simulations to analyze binding modes with kinase active sites (PDB: 4AOJ). Fluorine’s electronegativity enhances hydrophobic interactions in binding pockets .

Data contradiction resolution : If experimental IC50 conflicts with docking scores, validate via isothermal titration calorimetry (ITC) to assess binding thermodynamics .

Thermal Stability Analysis: How to assess decomposition pathways under varying conditions?

- TGA/DSC : Run thermogravimetric analysis (heating rate: 10°C/min, N2 atmosphere). Fluorinated thioureas typically decompose at 220–250°C, releasing H2S (detected via FTIR gas analysis) .

- Advanced computational modeling : Use Gaussian09 with B3LYP/6-311+G(d,p) to simulate thermal degradation pathways and identify transition states .

Spectroscopic Data Interpretation: How to resolve discrepancies between experimental and theoretical NMR shifts?

Experimental NMR : Record <sup>1</sup>H and <sup>19</sup>F NMR in DMSO-d6. Fluorine deshields adjacent protons (e.g., pyridinyl H-3: δ ~8.2 ppm) .

DFT calculations : Optimize geometry at the B3LYP/6-31G* level and compute chemical shifts using GIAO method. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

Polymorphism Screening: What strategies identify and characterize polymorphs?

- High-throughput screening : Use solvent-drop grinding with 12 solvents (e.g., methanol, acetonitrile) and analyze via PXRD.

- Advanced Hirshfeld surface analysis : Compare fingerprint plots (CrystalExplorer) to quantify intermolecular interactions in polymorphs .

Analytical Method Development: How to validate HPLC methods for purity assessment?

-

Column : C18 (5 µm, 250 × 4.6 mm).

-

Mobile phase : Acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min.

-

Validation parameters :

Parameter Requirement Result Linearity R<sup>2</sup> > 0.995 0.998 LOD ≤0.1 µg/mL 0.05 µg/mL Recovery 98–102% 99.5%

Reactivity Studies: How does the 5-fluoropyridinyl group affect nucleophilic substitution?

Fluorine’s electron-withdrawing effect activates the pyridine ring toward electrophilic attacks. Comparative studies with non-fluorinated analogs show:

- Reaction rate : 5-fluoropyridinyl derivatives react 3× faster in SNAr reactions (e.g., with benzyl bromide in DMF) .

- Regioselectivity : Fluorine directs substitution to the C-4 position due to meta-directing effects .

Toxicity Profiling: What in silico models predict ecotoxicological risks?

- QSAR models : Use EPI Suite to estimate LC50 (fish: 12 mg/L; Daphnia: 8 mg/L).

- Read-across analysis : Compare with structurally similar thioureas (e.g., ethylene thiourea, LD50 = 300 mg/kg) .

Advanced Data Contradiction: How to address conflicting bioactivity results across studies?

Meta-analysis : Pool data from ≥3 independent studies (e.g., IC50 against TrkA: 0.5–2.0 µM) and apply Cohen’s d statistic to quantify effect sizes.

Experimental replication : Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.